3-bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluorobenzenesulfonamide
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Overview
Description
3-bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluorobenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of bromine, cyano, and fluorine groups in the molecule suggests potential for unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the cyclopropyl group: Starting from a suitable precursor, the cyclopropyl group can be introduced via cyclopropanation reactions.
Introduction of the cyano group: This can be achieved through nucleophilic substitution reactions using cyanide sources.
Bromination and fluorination:
Sulfonamide formation: The final step involves the reaction of the intermediate with sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bromine or cyano groups.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The aromatic ring and sulfonamide group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone, while reduction could produce an amine derivative.
Scientific Research Applications
3-bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluorobenzenesulfonamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonamides.
Medicine: Investigation of its antimicrobial properties or as a lead compound for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.
Fluorobenzenesulfonamide derivatives: Compounds with similar structures but different substituents.
Uniqueness
The unique combination of bromine, cyano, and fluorine groups in 3-bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluorobenzenesulfonamide may confer distinct chemical reactivity and biological activity compared to other sulfonamides. This could make it a valuable compound for further research and development.
Properties
IUPAC Name |
3-bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O2S/c1-11(2)6-12(11,7-15)16-19(17,18)8-3-4-10(14)9(13)5-8/h3-5,16H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFORYOZSFYQPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C#N)NS(=O)(=O)C2=CC(=C(C=C2)F)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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